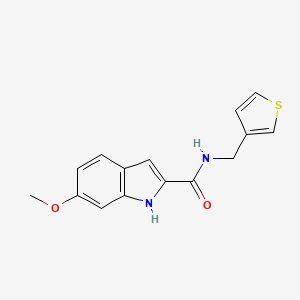

6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-19-12-3-2-11-6-14(17-13(11)7-12)15(18)16-8-10-4-5-20-9-10/h2-7,9,17H,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMCTZAACVKFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached to the nitrogen atom of the indole ring through a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydride.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiophen-3-ylmethyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thiophen-3-ylmethyl chloride in the presence of sodium hydride.

Major Products Formed

Oxidation: Formation of oxidized indole derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Biological Research: It is used as a tool compound to study biological pathways and mechanisms involving indole derivatives.

Chemical Biology: The compound is used in chemical biology research to investigate the interactions between small molecules and biological macromolecules.

Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors, such as G-protein coupled receptors or nuclear receptors, to modulate their activity.

Inhibiting Enzymes: The compound may inhibit the activity of enzymes involved in key biological processes, such as kinases or proteases.

Modulating Signaling Pathways: It can modulate signaling pathways, such as the MAPK or PI3K/Akt pathways, to influence cellular responses.

Comparison with Similar Compounds

Structural Analogues in the Indole Carboxamide Family

N-(4-Chlorophenyl)-1H-indole-2-carboxamide

- Core Structure : Indole-2-carboxamide with a 4-chlorophenyl substituent.

- Key Differences : Replaces the thiophen-3-ylmethyl group with a chlorophenyl moiety.

- Biological Activity : Demonstrates cytotoxicity against bone cancer cells and antioxidant properties .

- SAR Insight : The chlorine atom enhances electrophilicity and may improve membrane permeability compared to the thiophene-derived compound.

6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide

- Core Structure : Indole-3-carboxamide with a thiazole substituent.

- Key Differences : Carboxamide at position 3 (vs. 2) and a thiazole ring (vs. thiophene).

- Synthesis : Prepared via coupling reactions similar to indole-2-carboxamides .

N-Carbamothioyl-1H-indole-2-carboxamide Derivatives

- Core Structure : Includes thiourea or carbothioamide modifications.

- Key Differences : Replaces the thiophenemethyl group with sulfur-containing side chains.

- Synthesis : Involves phosphorous trichloride-mediated reactions .

- SAR Insight : Thiourea groups may enhance metal chelation or redox activity compared to neutral carboxamides.

Heterocyclic Analogues Beyond Indole

6-Methoxy-N-substituted Quinolinium Derivatives

- Examples: 6-Methoxy-N-(4-sulfobutyl)quinolinium (IC₅₀: 78 μM) 6-Methoxy-N-(15-pentadecanoic acid)quinolinium (IC₅₀: 34 μM)

- Key Differences: Quinoline core (vs. indole) with sulfonic or carboxylic acid substituents.

- Biological Activity : Neuroprotective effects in hippocampal neurons, with potency inversely correlated to alkyl chain length.

- SAR Insight : Charged groups (e.g., sulfobutyl) improve solubility but reduce membrane permeability compared to neutral carboxamides.

Physicochemical and Pharmacokinetic Properties

*Predicted using fragment-based methods.

- Thiophene vs. Thiazole/Chlorophenyl: The thiophenemethyl group offers moderate lipophilicity (LogP ~2.5), balancing solubility and membrane permeability.

- Methoxy Position: The 6-methoxy group in the target compound may enhance π-stacking interactions with aromatic residues in biological targets, similar to quinolinium derivatives .

Biological Activity

Overview

6-Methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole derivatives class. This compound exhibits a methoxy group at the 6th position of the indole ring, a thiophen-3-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and biological research.

Synthesis

The synthesis of 6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide typically involves several key steps:

- Formation of the Indole Core : Achieved through Fischer indole synthesis, involving phenylhydrazine and an aldehyde or ketone under acidic conditions.

- Introduction of the Methoxy Group : Methylation of a hydroxyl group using methyl iodide and a base like potassium carbonate.

- Attachment of the Thiophen-3-ylmethyl Group : Nucleophilic substitution using thiophen-3-ylmethyl chloride in the presence of sodium hydride.

Biological Activity

The biological activity of 6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide has been studied across various domains:

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. In vitro studies have shown its ability to inhibit tumor growth, particularly in models of head and neck cancer. The mechanism appears to involve:

- Inhibition of Tubulin Polymerization : Similar to other indole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

- Modulation of Signaling Pathways : It potentially influences key pathways such as MAPK and PI3K/Akt, which are critical in cancer cell proliferation and survival.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent, with studies indicating its capacity to inhibit pro-inflammatory cytokines such as TNF-alpha. This effect is likely mediated through:

- Enzyme Inhibition : It may inhibit kinases involved in inflammatory signaling cascades.

- Receptor Interaction : Binding to specific G-protein coupled receptors that modulate inflammatory responses.

Antimicrobial Activity

Initial evaluations suggest that 6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide may exhibit antimicrobial properties against various bacterial strains. The detailed mechanisms remain under investigation but could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study A | Significant tumor growth inhibition in xenograft models | In vivo testing on mice with implanted tumors |

| Study B | Reduced TNF-alpha levels in LPS-stimulated macrophages | ELISA assays on cultured cells |

| Study C | Antimicrobial activity against Gram-positive bacteria | Disk diffusion method |

The biological effects of 6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide can be attributed to its interaction with specific molecular targets:

- Binding to Receptors : The compound may bind to various receptors, modulating their activity and influencing cellular responses.

- Enzyme Inhibition : It could inhibit key enzymes involved in signal transduction pathways, affecting processes like inflammation and cell proliferation.

- Modulation of Signaling Pathways : By influencing pathways such as MAPK and PI3K/Akt, it can alter cellular outcomes related to growth and survival.

Q & A

Q. What are the key synthetic pathways for 6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including condensation of the indole-2-carboxylic acid derivative with a thiophen-3-ylmethylamine moiety. Key steps include acid activation (e.g., using carbodiimides) and purification via recrystallization or chromatography. Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (reflux in acetic acid for 3–5 hours), and stoichiometric ratios (1.1:1 molar excess of formyl derivatives to ensure completion). Yield improvements are achieved by iterative adjustment of these parameters and monitoring via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the indole and thiophene rings.

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

- X-ray crystallography to resolve crystal packing and dihedral angles between aromatic systems (e.g., indole-thiophene spatial orientation) .

- HPLC for purity assessment (>97% by area normalization) .

Q. How can researchers validate the purity of synthesized batches?

Combine chromatographic methods (HPLC with UV detection at 254 nm) and thermal analysis (melting point determination, e.g., mp 199–201°C for related indole derivatives). Recrystallization from DMF/acetic acid mixtures is effective for removing polar byproducts .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

Molecular docking simulations (e.g., AutoDock Vina) and quantum mechanical calculations (DFT) model interactions with enzymes/receptors. For example:

- Generate 3D conformers of the compound using RDKit.

- Dock into active sites (e.g., kinase domains) to assess hydrogen bonding with methoxy groups or π-π stacking via thiophene/indole rings.

- Validate predictions with surface plasmon resonance (SPR) binding assays to measure dissociation constants (Kd) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify non-linear effects.

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., luciferase-based) with cell viability assays (MTT) to distinguish target-specific vs. cytotoxic effects.

- Batch consistency checks : Compare activity across independently synthesized batches to rule out impurities as confounding factors .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Systematic substitution : Replace the methoxy group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to modulate electronic effects.

- Bioisosteric replacements : Substitute thiophene with furan or pyridine to assess heterocycle-specific interactions.

- Pharmacokinetic optimization : Introduce solubilizing groups (e.g., PEG chains) on the carboxamide nitrogen to improve bioavailability .

Q. What methodologies elucidate the compound’s reaction mechanisms in catalytic or biological systems?

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to study rate-determining steps.

- Trapping intermediates : Use low-temperature NMR to identify short-lived species during oxidation/reduction.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins to distinguish entropic vs. enthalpic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.